Agepsc

Description

Historical Perspectives on Platelet-Activating Factor (PAF) and its Lipid Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays diverse roles in both physiological and pathophysiological processes. Its discovery traces back to the late 1960s, with initial descriptions in 1966 by Barbaro and Zvaifler, who identified a substance causing antigen-induced histamine (B1213489) release from rabbit platelets. nih.govwikipedia.org Further observations in the early 1970s by Jacques Benveniste and colleagues led to the coining of the term "platelet-activating factor" in 1972. nih.govwikipedia.orgopnme.comontosight.ai The precise chemical structure of PAF, also known as PAF-acether or AGEPC (acetyl-glyceryl-ether-phosphorylcholine), was elucidated in 1979 by Demopoulos, Pinckard, and Hanahan. nih.govwikipedia.orgopnme.comlipidmaps.org

PAF is recognized as the most potent lipid mediator known to date, exerting its biological actions at concentrations as low as 10⁻¹² M. nih.govlipidmaps.org It is produced by various cells, particularly those involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages. ontosight.aiuregina.ca PAF's functions encompass a wide range of cellular activities and cell-cell interactions, including platelet aggregation, bronchoconstriction, hypotension, increased vascular permeability, and the production of reactive oxygen species. nih.govopnme.comuregina.caresearchgate.netnih.gov It is critically involved in inflammatory cascades and is implicated in numerous chronic diseases, including cardiovascular disease, cancer, asthma, and allergies. nih.govopnme.comlipidmaps.orghmdb.ca

Given PAF's significant role in pathological conditions, the development of compounds that can inhibit its action, known as PAF antagonists, became a crucial area of research. Early synthetic PAF inhibitors, such as the thiazolium derivative CV-3988, were structurally similar to PAF. nih.gov Subsequently, other synthetic antagonists emerged, including those with cyclic structures like SRI 63-441, SRI 63-073, UR-11353, and CL-184,005, and even heterocyclic structures with no direct structural similarity to PAF. nih.gov Natural PAF inhibitors were also discovered, notably extracts from Ginkgo biloba, which contain ginkgolides known for their potent PAF receptor antagonistic activity. nih.govhmdb.cauni.luuni.lu These antagonists function by blocking or lessening the effect of PAF, often by competing for binding to the PAF receptor (PAF-R). ontosight.aiuni.lu

The Emergence of Synthetic Phospholipid Analogues in Biomedical Science

The understanding of phospholipids (B1166683) as fundamental components of cellular membranes and their diverse physiological roles paved the way for the development of synthetic phospholipid analogues. hmdb.ca These synthetic compounds are designed to mimic, enhance, or antagonize the biological functions of natural phospholipids. The rationale behind their emergence in biomedical science is multifaceted:

Mimicry of Natural Functions: Synthetic phospholipids can replicate the structural and functional properties of endogenous phospholipids, enabling their use in various applications such as forming liposomes for drug delivery or constructing artificial cellular environments. hmdb.ca

Overcoming Limitations of Natural Phospholipids: Natural phospholipids can be mechanically weak and unstable, and their synthesis in high yield can be challenging. Synthetic analogues offer improved stability, controlled properties, and more straightforward synthetic routes.

Targeted Therapeutic Agents: By modifying the chemical structure of natural phospholipids, researchers can create analogues with specific biological activities, such as enzyme resistance or receptor modulation. This has led to their investigation as therapeutic agents, including synthetic lung surfactants resistant to degradation by phospholipases during inflammatory injury.

Probing Biological Pathways: Synthetic phospholipid analogues serve as invaluable tools for elucidating complex biological mechanisms, including ion transport across lipid bilayers and the intricacies of cell signaling pathways.

The development of these analogues has significantly broadened the scope of phospholipid research, moving beyond their structural role in membranes to their application in drug delivery systems, biomaterials, and as direct therapeutic molecules. hmdb.ca

Rationale for Investigating AGEPSC as a PAF Receptor Modulator

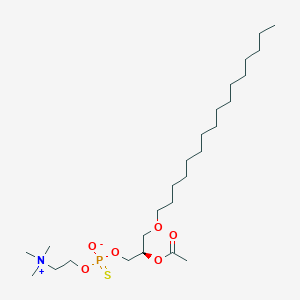

1-O-Hexadecyl-2-acetyl-3-thiophosphocholine (this compound) represents a significant synthetic phospholipid analogue specifically developed as a PAF antagonist. lipidmaps.org The investigation into this compound stems directly from the critical need to modulate PAF's potent pro-inflammatory and pro-thrombotic actions.

The chemical structure of this compound features a hexadecyl chain, an acetyl group, and a thiophosphocholine moiety. lipidmaps.org This structure is a thio analog of a phosphocholine (B91661), incorporating specific modifications that confer its biological activity as a PAF antagonist. lipidmaps.org The rationale for its investigation is primarily based on its ability to competitively inhibit the binding of PAF to its receptor (PAF-R). lipidmaps.org By occupying the PAF receptor, this compound effectively blocks the downstream biological responses induced by PAF. lipidmaps.org

This competitive antagonism makes this compound a compound of interest for conditions where PAF plays a pathogenic role. Research into this compound and similar compounds has been driven by their potential to offer therapeutic benefits in various PAF-mediated disorders, including severe allergic reactions, inflammatory diseases, and thrombosis. lipidmaps.org While specific quantitative research findings for this compound, such as IC50 values for PAF receptor binding or inhibition of PAF-induced activities, were not explicitly detailed in the current search results, its classification as a PAF antagonist highlights its capacity to interfere with PAF signaling. Further research is necessary to fully explore its clinical utility and detailed pharmacological profile. lipidmaps.org

Structure

2D Structure

Properties

CAS No. |

110786-03-3 |

|---|---|

Molecular Formula |

C26H54NO6PS |

Molecular Weight |

539.8 g/mol |

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1 |

InChI Key |

WTHJKMQTIRLHSW-URAFEBPUSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |

Synonyms |

1-O-hexadecyl-2-acetyl-3-thiophosphocholine 1-O-hexadecyl-2-acetyl-3-thiophosphocholine, S-(R*,S*)-isomer AGEPsC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Agepsc and Analogues

Chemical Synthesis Pathways of 1-O-Hexadecyl-2-acetyl-3-thiophosphocholine

The synthesis of 1-O-Hexadecyl-2-acetyl-3-thiophosphocholine (AGEPSC) involves specific chemical pathways designed to incorporate the unique thiophosphocholine moiety. Both the RP and SP isomers of this compound have been successfully synthesized. capes.gov.br One reported synthetic sequence for the title compound begins from chloro(di-isopropylamino)methoxyphosphine. rsc.org Additionally, the synthesis of (Rp)-1-O-hexadecyl-2-acetyl-sn-glycero-3-thiophosphocholine has been achieved starting from 1-hexadecanol. mdpi.com

The development of stereoselective synthetic routes is critical for producing specific isomers of this compound, as their biological activities can differ significantly. Researchers have synthesized both the RP and SP isomers of 1-O-hexadecyl-2-acetyl-3-thiophosphocholine (this compound) and compared their activity to that of 1-O-hexadecyl-2-acetyl-3-phosphocholine (AGEPC). capes.gov.br

Detailed Research Findings on Isomer Activity: Studies have shown that the (SP)-AGEPsC isomer exhibits activity comparable to AGEPC in assays related to platelet aggregation and serotonin (B10506) secretion. capes.gov.br In contrast, the RP isomer of this compound demonstrated significantly lower activity, being only 0.6-2% as active as AGEPC in these assays. capes.gov.br This suggests that the stereochemistry at the phosphorus atom plays a vital role in the compound's interaction with its receptor, particularly in events leading to platelet aggregation and secretion. capes.gov.br

Table 1: Relative Activity of this compound Isomers Compared to AGEPC

| Compound Isomer | Platelet Aggregation Activity (Relative to AGEPC) | Serotonin Secretion Activity (Relative to AGEPC) |

| (SP)-AGEPsC | Comparable | Comparable |

| (RP)-AGEPsC | 0.6-2% | 0.6-2% |

This compound itself is a prominent example of a thio analogue of phosphocholine (B91661), characterized by the replacement of an oxygen atom with a sulfur atom in the phosphate (B84403) group. ontosight.ai The synthesis of such thio analogues and other related phospholipid derivatives is a significant area of research in membrane chemistry and biochemistry. mdpi.com These synthetic efforts aim to create compounds with altered physicochemical properties or enhanced biological activities. For instance, new synthetic methods for biologically active phospholipids (B1166683) and lysophospholipids are crucial for studying membrane structure-activity relationships and phospholipid-protein interactions. mdpi.com Analogs of natural lipids, including those with modified glycerol (B35011) moieties, have also been synthesized to serve as probes for studying lipid-lipid and protein-lipid interactions.

Derivatives and Modified Structures for Functional Investigations

Modifications to the core structure of this compound and related phospholipids are systematically undertaken to investigate their functional implications and optimize their properties for specific applications.

Systematic alterations of the alkyl chain length and the acetyl group are common strategies in the design of phospholipid analogues to explore their impact on biological activity and physicochemical properties. For instance, variations in the alkyl chain length in alkyl phospholipids have been shown to influence properties such as tumor avidity. [Previous search result 14] While specific detailed findings for systematic alterations of the alkyl chain length and acetyl group directly on this compound were not explicitly detailed in the search results, such modifications are standard practices in the broader field of phospholipid chemistry to understand structure-activity relationships. For example, in other quaternary ammonium (B1175870) and phosphonium (B103445) salts, the length of the alkyl side chain significantly influenced antibacterial activity, with optimal chain lengths observed between C10 and C14. Similarly, the alkyl chain length has been shown to influence the crystal structure and anisotropy of nanocrystallites in other chemical systems, highlighting its general importance in molecular interactions.

Modifications to the phosphocholine head group are a well-established approach to altering the biological and physical properties of phospholipids and their analogues. Studies have demonstrated that structural modifications in the polar head group of alkyl phospholipids strongly influence their tissue distribution and uptake, particularly in tumor-bearing animals. [Previous search result 14] For example, substituting the trimethylammonio group of a phosphocholine analogue with a hydrogen atom, an ammonio group, or a tertiary butyl group significantly affected tumor uptake and localization. [Previous search result 14] The replacement of the positively charged quaternary nitrogen in the head group with non-polar substituents can lead to a loss of tumor avidity. [Previous search result 14]

Furthermore, enzymatic approaches using phospholipase D (PLD) allow for the modification of the polar head of phosphatidylcholine (PC), the most abundant natural phospholipid, to obtain new phospholipids with diverse physical and chemical properties, such as charge, polarity, and dimensions. Headgroup modifications, including chlorination or glycation of aminophospholipids, have also been reported in studies investigating lipid peroxidation products in biomembranes. [Previous search result 19] These modifications can significantly impact the surface charge and fluidity of lipid membranes, which are crucial for drug delivery systems and cell interactions.

Table 2: Impact of Phospholipid Head Group Modifications on Tumor Uptake

| Head Group Modification (compared to Phosphocholine) | Effect on Tumor Uptake (Example) | Citation |

| Substitution with Ethanolamine | Very slight accumulation | [Previous search result 14] |

| Substitution with Hydrogen Atom (lacking N+) | Failed to display any tumor uptake; localized primarily in liver | [Previous search result 14] |

| Substitution with Tertiary Butyl Group (lacking N+) | Failed to display any tumor uptake; localized primarily in liver | [Previous search result 14] |

Molecular Mechanisms of Agepsc Action As a Paf Antagonist

Competitive Inhibition of Platelet-Activating Factor Receptor (PAFR) Binding

While AGEPSC is the primary agonist for PAFR, the concept of competitive inhibition is crucial for studying this interaction. Specific antagonist molecules can compete with this compound for the same binding site on the PAFR, thereby blocking its effects. This principle is fundamental in both experimental research and the development of therapeutic agents designed to counteract excessive PAF-induced activities.

The interaction between this compound and its receptor on the surface of cells like human platelets has been characterized through kinetic and affinity studies. These studies reveal a high-affinity binding relationship. Equilibrium analysis has identified a single class of specific receptors with an association constant (Ka) of 18.86 ± 4.82 x 10⁹ M⁻¹, indicating a very strong binding affinity. nih.gov The number of binding sites is estimated to be approximately 242 ± 64 per platelet. nih.gov

The binding process is time and concentration-dependent. At higher concentrations (0.5-0.9 nM) of labeled this compound, specific binding reaches saturation within 15 minutes, whereas at lower concentrations (0.02-0.5 nM), it can take up to 90 minutes. nih.gov These kinetic parameters underscore the rapid and potent nature of this compound signaling.

Binding Kinetics of this compound to Human Platelet PAFR

| Parameter | Value | Reference |

|---|---|---|

| Association Constant (Ka) | 18.86 ± 4.82 x 10⁹ M⁻¹ | nih.gov |

| Binding Sites per Platelet | 242 ± 64 | nih.gov |

| Saturation Time (0.5-0.9 nM) | ~15 minutes | nih.gov |

| Saturation Time (0.02-0.5 nM) | ~90 minutes | nih.gov |

The binding of this compound to its receptor can be displaced by competitive antagonists. This is a key principle used in radioligand binding assays to determine the affinity and specificity of various compounds for the PAFR. In such experiments, a radioactively labeled form of this compound is allowed to bind to the receptors. Subsequently, an unlabeled compound (the potential antagonist) is introduced. The ability of the unlabeled compound to displace the labeled this compound is measured, which provides information about its own binding affinity. For instance, platelets that are desensitized by pre-incubation with unlabeled this compound are unable to bind a subsequent dose of labeled this compound, which suggests that the initial exposure led to a loss of available binding sites. nih.gov

Downstream Signaling Pathway Modulation

Upon binding of this compound to the PAFR, the receptor undergoes a conformational change that activates associated intracellular G-proteins. This activation is the first step in a cascade of downstream signaling events that ultimately dictate the cellular response.

The binding of this compound to its receptor, PTAFR, leads to an increase in intracellular calcium ion levels. This calcium influx is a critical event that triggers the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes inflammatory cascade reactions. researchgate.net The MAPK pathways (including ERK, JNK, and p38) are crucial signaling cascades that regulate a wide range of cellular processes such as proliferation, differentiation, stress response, and apoptosis. youtube.com The activation of these pathways by this compound is a key mechanism through which it exerts its pro-inflammatory effects.

A primary signaling pathway activated by the this compound-PAFR complex is the stimulation of phosphoinositide metabolism. nih.gov This process is mediated by the G-protein-linked enzyme phospholipase C. nih.gov Activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. nih.gov Studies on rabbit platelets have shown that this compound induces effects on the metabolism of phosphatidylinositol, di- and triphosphoinositides, and phosphatidic acid, confirming the central role of this pathway in mediating this compound's effects. nih.gov

Intracellular Interactions and Regulatory Mechanisms

The signaling initiated by this compound is a tightly regulated process involving numerous intracellular interactions. Following receptor binding, the activated G-protein subunits dissociate and interact with various effector enzymes, such as phospholipase C and adenylyl cyclase, to generate second messengers.

The entire signaling process is subject to regulatory mechanisms that prevent overstimulation. One such mechanism is receptor desensitization. Prolonged exposure to this compound can lead to the uncoupling of the receptor from its G-protein and its subsequent internalization, effectively reducing the number of available receptors on the cell surface and dampening the cellular response. nih.gov This feedback mechanism is crucial for maintaining cellular homeostasis in the presence of this potent inflammatory mediator.

Impact on Other Phosphotransferases and Enzymes

The signaling cascade initiated by PAF is complex and involves numerous phosphotransferases and other enzymes beyond DGK. The activation of the PAF receptor can trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades. mdpi.com By blocking the initial PAF-receptor interaction, a PAF antagonist would inhibit these subsequent phosphorylation events.

For instance, the activation of protein kinase C (PKC) is a well-established consequence of PAF receptor signaling, driven by the increase in intracellular calcium (mediated by IP3) and DAG. mdpi.com As a PAF antagonist would curtail the production of both these second messengers, a subsequent reduction in PKC activity would be an expected outcome.

Furthermore, the broader enzymatic landscape of a cell is interconnected. Changes in the activity of key signaling nodes like PLC and PKC can have far-reaching effects on other kinases and phosphatases, influencing processes such as gene expression, cell proliferation, and apoptosis. However, without specific research on a compound named "this compound," any detailed discussion on its impact on other specific phosphotransferases would be speculative.

Biological Activities in Preclinical and in Vitro Systems

Modulation of Platelet Activation

AGEPC is a powerful activator of platelets, initiating a cascade of events that are crucial in hemostasis and thrombosis. Its effects on platelet function are multifaceted, involving the induction of aggregation and the secretion of various bioactive molecules.

The aggregation of platelets induced by AGEPC is a receptor-mediated process that can be inhibited by specific antagonists. One such inhibitor is CV-3988, an analog of AGEPC. In studies using washed human platelets, CV-3988 demonstrated a dose-dependent inhibition of AGEPC-induced platelet aggregation. nih.gov This inhibition is specific, as CV-3988 did not affect platelet aggregation induced by other agonists like thrombin or adenosine (B11128) diphosphate (B83284) (ADP) at concentrations where it effectively blocked AGEPC's action. nih.gov The inhibitory effect of CV-3988 is attributed to its competition with AGEPC for its specific platelet receptor, thereby preventing the initiation of the signaling cascade that leads to aggregation. nih.gov

"Inhibitory Effect of CV-3988 on AGEPC-Induced Platelet Aggregation" "Compound","Parameter","Value","Cell Type","Reference" "CV-3988","IC50 for inhibition of AGEPC-induced aggregation","2.9 ± 1.1 x 10⁻⁸ M","Washed human platelets"," nih.gov" "CV-3988","IC50 for inhibition of [³H]AGEPC binding","6.7 ± 1.8 x 10⁻⁸ M","Washed human platelets"," nih.gov"

Upon activation by AGEPC, platelets undergo a process called degranulation, releasing the contents of their dense granules, which include serotonin (B10506) (5-hydroxytryptamine, 5-HT). Serotonin itself is a weak platelet agonist but can potentiate the effects of other agonists. The release of serotonin is a key marker of platelet activation. The activity of phosphorothioate (B77711) analogues of AGEPC, such as (Sp)-AGEPsC and (Rp)-AGEPsC, has been compared to that of AGEPC in inducing serotonin secretion. Research has shown that the stereochemistry at the phosphorus center is crucial for this biological activity. Specifically, the (Sp) isomer of AGEPsC was found to be as potent as AGEPC in causing serotonin release from rabbit platelets, while the (Rp) isomer was significantly less active, showing only 0.6-2% of the activity of AGEPC. This suggests that the phosphate (B84403) group of AGEPC is critically involved in the interaction with its receptor to trigger the secretory response.

Regulation of Inflammatory Processes

AGEPC is a key mediator in the inflammatory response, influencing the function of various immune cells and promoting the inflammatory cascade.

AGEPC has been shown to enhance the adherence of human polymorphonuclear leukocytes (PMNs), a critical step in their migration from the bloodstream to sites of inflammation. This effect is concentration-dependent and is comparable in magnitude to that induced by the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). The increased adherence occurs rapidly, within a minute of exposure to AGEPC, and is a persistent effect. While direct studies on AGEPC-induced neutrophil aggregation are part of a broader understanding of leukocyte function, the enhancement of adherence is a closely related phenomenon that facilitates the accumulation of neutrophils at inflammatory loci. Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation. AGEPC is recognized as a potent chemoattractant for neutrophils, guiding these cells to areas of injury or infection.

A variety of immune cells, including neutrophils, monocytes, macrophages, and basophils, are capable of synthesizing and releasing AGEPC when stimulated. This release of AGEPC acts as a signal to amplify the inflammatory response by recruiting and activating other immune cells. For instance, stimulated neutrophils can produce significant amounts of AGEPC, which can then act in an autocrine or paracrine manner to further stimulate inflammatory cascades. The release of AGEPC from these cells contributes to the local increase in vascular permeability and the influx of leukocytes, which are characteristic features of acute inflammation.

Activity in Allergic Responses

AGEPC has been identified as a significant mediator in acute allergic reactions, including anaphylaxis. Its release during an allergic response can lead to a range of physiological changes. In preclinical models, the administration of AGEPC has been shown to induce cardiac anaphylaxis in guinea pigs. nih.gov Furthermore, in studies with rabbits, AGEPC has been implicated as a potential mediator of the circulatory changes and apnea (B1277953) observed during IgE-mediated anaphylaxis. nih.gov The effects of AGEPC in these allergic reactions are complex and can be both platelet-dependent and platelet-independent. For example, some of the pulmonary mechanical changes induced by AGEPC in rabbits appear to be mediated by histamine (B1213489) released from platelets, acting on H1 receptors. nih.gov

Effects on Vascular Permeability and Hypotension

This compound has been demonstrated to be a potent inhibitor of Platelet-Activating Factor (PAF)-induced increases in vascular permeability and the subsequent hypotensive response in various preclinical models. PAF is a powerful lipid mediator known to cause significant plasma leakage from blood vessels and a sharp drop in blood pressure. plos.org The antagonistic action of this compound at the PAF receptor directly counteracts these pathophysiological effects.

In studies involving anesthetized rats, the intravenous infusion of PAF leads to a state of systemic hypotension. Administration of this compound effectively reverses this condition. nih.gov Furthermore, when PAF is injected intradermally in rats, it causes a localized increase in cutaneous vascular permeability. This compound has been shown to inhibit this effect in a dose-dependent manner. nih.gov Research in equine models has also confirmed these effects, where systemic administration of this compound significantly reduced PAF-induced increases in cutaneous vascular permeability by as much as 80% within 30 minutes of administration, an effect that persisted for at least six hours. nih.gov

The mechanism by which this compound mitigates these effects is through competitive and reversible antagonism of PAF receptors. nih.gov PAF is known to induce hypotension, increase vascular permeability, and cause thrombocytopenia when administered in animal models. plos.orgopnme.com By blocking the binding of PAF to its receptors on endothelial cells and other target cells, this compound prevents the downstream signaling that leads to endothelial contraction, gap formation, and subsequent leakage of plasma into the interstitial space. nih.gov This stabilization of the vascular barrier also prevents the dramatic fluid shifts that contribute to a fall in systemic blood pressure. nih.gov

In anesthetized monkeys (Macaca fascicularis), PAF dose-dependently reduces blood pressure. Pre-treatment with this compound was shown to attenuate these PAF-induced hypotensive effects, shifting the dose-response curve for the fall in blood pressure to the right by an order of magnitude. nih.gov This indicates a potent and specific antagonism of PAF-induced hypotension. Notably, this compound did not affect histamine-induced cardiovascular changes, highlighting its specificity for the PAF pathway. nih.gov

| Animal Model | PAF-Induced Effect | Effect of this compound Administration | Reference |

|---|---|---|---|

| Rat | Systemic Hypotension | Reversed hypotension with an ED50 of 0.052 mg/kg i.v. | nih.gov |

| Rat | Increased Cutaneous Vascular Permeability | Dose-dependently inhibited permeability increase. | nih.gov |

| Horse | Increased Cutaneous Vascular Permeability | Reduced permeability by 80% at 30 minutes post-administration. | nih.gov |

| Monkey (Macaca fascicularis) | Systemic Hypotension | Attenuated the hypotensive response. | nih.gov |

Investigations in Animal Models of PAF-Mediated Pathologies

The role of PAF as a key mediator in various inflammatory and pathological conditions has led to the evaluation of this compound in several relevant animal models. nih.gov These studies aim to determine the therapeutic potential of PAF receptor antagonism in diseases where PAF is believed to be a significant contributor.

This compound has been investigated in models of acute systemic inflammation, such as endotoxin-induced shock and sepsis, where PAF is a known key mediator. redoxis.se In animal models, the administration of bacterial lipopolysaccharide (LPS) mimics many features of septic shock, including a massive inflammatory response and hemodynamic instability. redoxis.se PAF is released by various immune cells following LPS stimulation and contributes significantly to the pathophysiology. plos.org

In studies using guinea pigs, this compound demonstrated a protective effect against the lethal effects of PAF infusion. nih.gov This protective action extends to models of anaphylactic shock, a severe systemic allergic reaction. In a mouse model of lethal anaphylactic shock, intravenous administration of this compound showed a significant inhibitory effect. nih.gov Similarly, it protected against death induced by a high-dose PAF infusion in mice. nih.gov These findings underscore the critical role of PAF in the acute and life-threatening consequences of systemic inflammation and the potential of this compound to mitigate them.

PAF is a potent activator of platelets, and its role in thrombosis has been an area of investigation. nih.gov Animal models of thrombosis, such as those induced by ferric chloride application or inferior vena cava ligation, are used to study the mechanisms of thrombus formation and to evaluate antithrombotic agents. unc.edu

While direct studies of this compound in specific thrombosis models like deep vein thrombosis are not extensively detailed in the available literature, its fundamental mechanism of action provides a strong rationale for its potential efficacy. This compound is a potent inhibitor of PAF-induced platelet aggregation. nih.gov In in vitro studies using human platelets, this compound inhibits aggregation with an IC50 of 0.17 microM. nih.gov In anesthetized guinea pigs, pretreatment with this compound dose-dependently inhibits the in vivo aggregation and accumulation of platelets induced by PAF infusion. nih.gov By preventing this primary step of platelet activation and aggregation, this compound could theoretically interfere with the initiation and propagation of thrombus formation in pathological conditions where PAF is a trigger.

PAF is recognized as a crucial mediator in the pathogenesis of allergic diseases, including asthma and anaphylaxis. nih.govnih.gov Consequently, this compound has been evaluated in various animal models of allergy.

In models of anaphylaxis in mice and guinea pigs, this compound has shown significant efficacy. It dose-dependently inhibited the PAF-dependent components of anaphylactic shock. nih.gov In actively sensitized guinea pigs, oral administration of this compound prevented the anaphylactic bronchoconstriction, a key feature of the allergic response in the lungs. In passively sensitized guinea pigs, it inhibited both the pulmonary reaction and the associated hypotension. nih.gov

Further studies in a guinea pig model of chronic experimental allergic conjunctivitis demonstrated that topical application of this compound ophthalmic solution significantly reduced clinical symptoms and itch-scratch responses. nih.gov This was associated with the inhibition of PAF-induced eosinophil activation in the conjunctival tissues, suggesting that this compound can suppress the chronic phase of allergic inflammation. nih.gov However, in a study on atopic, mildly asthmatic human subjects, one week of treatment with oral this compound did not significantly attenuate allergen-induced early or late asthmatic responses or airway hyperresponsiveness, indicating that the role of PAF and the efficacy of its antagonists may vary between different allergic conditions and species. nih.gov

| Pathology Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Lethal Anaphylactic Shock | Mouse | Inhibited lethal shock with an ED50 of 13.6 mg/kg i.v. | nih.gov |

| Active Anaphylaxis | Guinea Pig | Prevented anaphylactic bronchoconstriction. | nih.gov |

| Passive Anaphylaxis | Guinea Pig | Inhibited both bronchoconstriction and hypotension. | nih.gov |

| Allergic Conjunctivitis (Chronic) | Guinea Pig | Reduced clinical symptoms and inhibited eosinophil activation. | nih.gov |

Structure Activity Relationship Sar and Design Principles for Paf Antagonism

Stereospecificity of AGEPSC Isomers in Receptor Recognition

The stereochemical configuration of this compound isomers plays a critical role in their ability to interact with and antagonize the PAF receptor.

Comparative Activity of RP and SP Isomers

The RP and SP isomers of 1-O-hexadecyl-2-acetyl-3-thiophosphocholine (this compound) have been synthesized to evaluate their biological activity nih.gov. Comparative studies have shown a significant difference in the activity of these isomers in inhibiting platelet aggregation and serotonin (B10506) secretion. The (SP)-AGEPsC isomer exhibits activity comparable to that of 1-O-hexadecyl-2-acetyl-3-phosphocholine (AGEPC), which is a known PAF analog. In contrast, the RP isomer demonstrates significantly lower activity, being only 0.6-2% as active as AGEPC in both platelet aggregation and serotonin release assays nih.gov.

Table 1: Comparative Activity of this compound Isomers

| Compound | Activity in Platelet Aggregation (Relative to AGEPC) | Activity in Serotonin Release (Relative to AGEPC) |

| (SP)-AGEPsC | Comparable to AGEPC | Comparable to AGEPC |

| (RP)-AGEPsC | 0.6-2% of AGEPC | 0.6-2% of AGEPC |

Implications for Receptor-Ligand Interactions

These findings suggest that the stereochemistry around the phosphorus atom, specifically the configuration of the thiophosphate group, is critical for effective receptor binding and subsequent biological activity nih.gov. The substantial difference in activity between the SP and RP isomers indicates that the phosphate (B84403) group of AGEPC, and by extension the thiophosphate group of this compound, is likely directly involved in specific interactions with the PAF receptor. This involvement is crucial for the events leading to platelet aggregation and secretion inhibition nih.gov.

Role of Glycerol (B35011) Backbone Modifications

The glycerol backbone is a fundamental structural component of PAF and its antagonists. PAF itself is characterized by an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) group at the sn-3 position of the glycerol backbone pjps.pkfrontiersin.orgnih.gov. The sn-2 position of the glycerol backbone is particularly critical; it must be in the R configuration and capped with only short-chain acyl groups for optimal activity pjps.pk. Deacetylation at the sn-2 position leads to the formation of inactive lyso-PAF scielo.br. Modifications to the glycerol backbone, such as introducing a methyl group at C2, have been investigated to understand their impact on biochemical properties and PAF antagonism nih.gov. Extensive changes, including the replacement of the glycerol backbone with cyclic analogs like spirofused tetrahydrofuran (B95107) moieties, have also been explored in the design of PAF antagonists to achieve improved pharmaceutical properties pjps.pk.

Determinants of Selectivity and Potency among Synthetic PAF Antagonists

The design of synthetic PAF antagonists aims for high potency and selectivity to minimize off-target effects. Potency is often determined by the antagonist's affinity for the PAF receptor, with effective compounds inhibiting PAF binding at low concentrations sigmaaldrich.com. Selectivity ensures that the antagonist primarily targets the PAF receptor without significantly affecting other biological pathways sigmaaldrich.com.

Key structural features contributing to the potency and selectivity of synthetic PAF antagonists include:

Lipophilic portions: These are crucial for interaction with hydrophobic areas of the PAF receptor, as seen in compounds combining lipophilic indole (B1671886) portions acs.orgresearchgate.net.

Specific functional groups and heterocyclic moieties: The presence and precise arrangement of these groups can enhance binding affinity and specificity acs.org.

Stereochemistry: As demonstrated with this compound, the stereochemical configuration around chiral centers, particularly at the phosphorus atom and the glycerol backbone, is a critical determinant of activity nih.govpjps.pk.

The development of diverse structural classes of PAF antagonists, ranging from analogs of PAF to compounds derived from natural products and synthetic chemicals, underscores the multifaceted approach to optimizing their pharmacological profiles pjps.pkencyclopedia.pubnih.gov.

Advanced Methodologies for Agepsc Research

In Vitro Receptor Binding Assays for PAFR

To understand the interaction of AGEPSC with its potential molecular targets, in vitro receptor binding assays are fundamental. nih.gov These assays are used to determine the affinity and specificity of a ligand for its receptor. nih.gov In the context of this compound, a key target of interest is the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in various inflammatory processes.

The primary method employed is the competitive binding assay. nih.gov This involves using a radiolabeled ligand with a known high affinity for PAFR. The assay measures the ability of unlabeled this compound to displace the radioligand from the receptor. The concentration of this compound required to displace 50% of the specific binding of the radioligand is known as the IC50 value (inhibitory concentration 50%). nih.gov From this, the equilibrium dissociation constant (Ki) can be calculated, which reflects the binding affinity of this compound for PAFR. A lower Ki value indicates a higher binding affinity. These experiments are typically performed using cell membranes isolated from cells overexpressing PAFR or purified receptor preparations. nih.gov Scintillation Proximity Assay (SPA) is a common technology used for this purpose, which avoids the need for a separation step to remove unbound radioligand. nih.gov

Table 1: Hypothetical Binding Affinity of this compound for PAFR

This interactive table presents fictional data from a competitive binding assay.

| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | PAFR | [3H]-PAF | 15.2 | 7.8 |

| PAF (Control) | PAFR | [3H]-PAF | 1.1 | 0.55 |

| WEB2086 (Antagonist) | PAFR | [3H]-PAF | 25.6 | 13.1 |

Cell-Based Functional Assays for Platelet and Leukocyte Responses

Moving from molecular binding to cellular function, cell-based assays are crucial for determining the physiological effect of this compound on target cells like platelets and leukocytes. These assays measure the biological response initiated by receptor binding.

For platelets, a standard functional assay is light transmission aggregometry. This technique measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist. The effect of this compound would be evaluated by its ability to either induce or inhibit platelet aggregation caused by a known PAFR agonist. Another common method is flow cytometry, which can be used to measure platelet activation markers, such as the expression of P-selectin (CD62P) on the platelet surface.

For leukocytes, functional responses such as chemotaxis, degranulation, and oxidative burst can be measured. Chemotaxis assays (e.g., using a Boyden chamber) assess the ability of this compound to influence the directed migration of leukocytes towards a chemoattractant. The release of enzymes from granules (e.g., elastase from neutrophils) can be quantified using colorimetric assays. nih.gov Oxidative burst, the rapid release of reactive oxygen species (ROS), is a key function of phagocytic leukocytes and can be measured using fluorescent probes like dihydrorhodamine 123 via flow cytometry. The formation of platelet-leukocyte aggregates, a key event in thrombo-inflammation, can also be quantified using multi-color flow cytometry. researchgate.net

Table 2: Hypothetical Functional Effects of this compound on Platelets and Leukocytes

This interactive table summarizes fictional results from various cell-based functional assays.

| Assay Type | Cell Type | Parameter Measured | Agonist | This compound Effect |

| Aggregometry | Platelets | % Aggregation | PAF | Inhibition |

| Flow Cytometry | Platelets | P-selectin Expression | PAF | Decreased |

| Chemotaxis | Neutrophils | Cell Migration | fMLP | Inhibition |

| Colorimetric Assay | Neutrophils | Elastase Release | PAF | Decreased |

| Flow Cytometry | Monocytes | ROS Production | LPS | No Significant Effect |

Biochemical Analysis of Lipid Metabolism and Signaling Pathways

Given that PAF is a phospholipid, investigating the impact of this compound on lipid metabolism and associated signaling pathways is a critical research area. Lipids are not only structural components but also act as crucial signaling molecules that regulate numerous cellular processes. nih.govnih.gov

Research in this area would involve treating relevant cell types (e.g., endothelial cells, macrophages) with this compound and analyzing changes in lipid profiles and signaling cascades. Advanced lipidomic techniques, such as liquid chromatography-mass spectrometry (LC-MS), can provide a comprehensive profile of changes in various lipid species. This could reveal if this compound alters the synthesis or degradation of key signaling lipids.

Furthermore, the effect of this compound on key signaling pathways downstream of PAFR activation would be examined. This includes pathways such as the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38). Western blotting can be used to measure the phosphorylation status of key proteins in these pathways, providing a snapshot of their activation state. Understanding these biochemical effects is crucial to delineating the mechanism of action of this compound at a subcellular level. creative-diagnostics.com

Spectroscopic and Analytical Techniques for Compound Characterization and Purity

The rigorous characterization of this compound is essential to ensure that any observed biological activity is attributable to the compound itself and not to impurities. A suite of spectroscopic and analytical techniques is employed for this purpose. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the precise molecular structure of this compound, confirming the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, which helps to confirm the elemental composition of the compound. solubilityofthings.com

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the this compound molecule based on their characteristic absorption of infrared radiation. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the compound. By running the sample through a column, impurities can be separated and quantified, typically using a UV detector. A purity level of >95% or >98% is often required for biological assays.

X-ray Crystallography: If a crystalline form of this compound can be obtained, this technique can provide the definitive three-dimensional structure of the molecule.

These analytical methods collectively provide a comprehensive "fingerprint" of the compound, ensuring its identity, structural integrity, and purity for reliable research findings. doi.orgresearchgate.net

Development of Experimental Animal Models for Efficacy Studies

To assess the potential in vivo efficacy of this compound, well-defined experimental animal models are required. nih.gov The primary purpose of these preclinical studies is to determine if the in vitro effects of the compound translate to a meaningful biological outcome in a living organism. nih.gov The choice of animal model is critical and depends on the physiological process or disease being studied.

Given this compound's hypothetical interaction with PAFR, models of inflammation, thrombosis, or allergic response would be relevant. For example, a mouse model of endotoxic shock induced by lipopolysaccharide (LPS) could be used to evaluate the anti-inflammatory potential of this compound. In such a model, key outcome measures would include survival rates, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood, and markers of organ damage.

Another relevant model could be a carrageenan-induced paw edema model in rats, which is a classic assay for acute inflammation. The efficacy of this compound would be determined by its ability to reduce the swelling of the paw. The development of transgenic or knockout models, such as mice lacking the PAFR, can also be invaluable for confirming that the in vivo effects of this compound are specifically mediated through this receptor. youtube.com These animal studies are an essential step in evaluating the therapeutic potential of a compound before any consideration for human trials. youtube.comnih.gov

Future Research Trajectories for Synthetic Phospholipid Antagonists

Exploration of Off-Target Interactions and Pleiotropic Effects

A critical avenue for future research lies in the comprehensive characterization of off-target interactions and pleiotropic effects of synthetic phospholipid antagonists. While designed to specifically block the PAF receptor, these molecules may interact with other cellular components, leading to unforeseen biological consequences.

Systematic screening of new and existing PAF antagonists against a broad panel of receptors, enzymes, and ion channels is imperative. This will help to identify any unintended molecular targets and elucidate the mechanisms behind observed side effects. Furthermore, investigating the broader physiological impacts beyond PAF receptor antagonism, such as influences on other lipid mediator pathways or inflammatory cascades, will provide a more complete picture of their in vivo actions. Understanding these pleiotropic effects is crucial for developing safer and more effective therapeutic agents.

Design of Next-Generation PAF Antagonists with Enhanced Properties

The design and synthesis of next-generation PAF antagonists with improved pharmacological properties is a continuous and evolving field of research. The goal is to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key strategies include the synthesis of novel chemical scaffolds that diverge from the traditional PAF-mimetic structures. nih.govnih.gov This can lead to antagonists with unique binding modes and improved specificity for the PAF receptor. nih.gov Additionally, a focus on improving metabolic stability will be crucial for developing antagonists with longer half-lives and reduced dosing frequencies. The exploration of allosteric modulators, which bind to sites on the receptor distinct from the PAF binding site, represents another promising approach to fine-tuning receptor activity. researchgate.net

| Research Approach | Desired Outcome |

| Novel Scaffold Synthesis | Increased potency and selectivity |

| Improved Metabolic Stability | Longer duration of action |

| Allosteric Modulator Development | Fine-tuned receptor inhibition |

| Structure-Activity Relationship (SAR) Studies | Optimization of lead compounds |

Integration with Multi-Omics Approaches for Deeper Mechanistic Insights

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain deeper mechanistic insights into the actions of synthetic phospholipid antagonists. youtube.comnih.govyoutube.com

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to antagonist treatment, researchers can identify novel signaling pathways and biological processes modulated by these compounds. This systems-level approach can reveal biomarkers of drug efficacy and toxicity, aiding in the personalization of treatment strategies. Furthermore, multi-omics can help to unravel the complex interplay between the PAF signaling axis and other cellular networks, providing a more holistic understanding of disease pathogenesis. youtube.comnih.govresearchgate.net

Role of AGEPSC in Understanding Endogenous Lipid Mediator Homeostasis

AGEPC and its antagonists are invaluable tools for dissecting the complex role of endogenous lipid mediators in maintaining physiological homeostasis. arvojournals.org Future research will continue to leverage these molecules to explore the delicate balance of pro-inflammatory and anti-inflammatory lipid signaling.

Investigating how the inhibition of PAF signaling affects the broader lipidome can reveal compensatory mechanisms and crosstalk between different lipid mediator families. arvojournals.org This research is crucial for understanding how disruptions in lipid homeostasis contribute to various diseases and for developing targeted therapies that restore this balance. The use of sophisticated analytical techniques like mass spectrometry-based lipidomics will be essential for these studies.

Computational Modeling and Drug Discovery Paradigms for PAFR Ligands

Computational modeling and advanced drug discovery paradigms are set to revolutionize the development of PAF receptor (PAFR) ligands. mdpi.com High-resolution structural data of the PAFR, combined with molecular dynamics simulations, will enable a more detailed understanding of ligand-receptor interactions. researchgate.netnih.gov

These computational approaches will facilitate the in silico screening of large compound libraries to identify novel antagonist candidates with high predicted affinity and selectivity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds, thereby streamlining the drug discovery process. The application of artificial intelligence and machine learning algorithms to analyze complex biological data will further accelerate the identification and optimization of next-generation PAFR ligands.

| Computational Tool | Application in PAFR Ligand Discovery |

| Molecular Docking | Prediction of ligand binding modes and affinities |

| Molecular Dynamics Simulations | Elucidation of dynamic receptor-ligand interactions |

| Virtual Screening | High-throughput identification of potential hits |

| QSAR Modeling | Prediction of biological activity based on chemical structure |

Q & A

Q. How should researchers design experiments to investigate Agepsc’s physicochemical properties?

Begin by defining measurable variables (e.g., solubility, stability under varying pH/temperature) and selecting appropriate analytical techniques (e.g., HPLC, NMR). Use controlled conditions to isolate variables and validate reproducibility. Include negative controls and replicate experiments to minimize bias . For novel compounds, follow journal guidelines for characterization (e.g., purity validation via elemental analysis) .

Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria |

|---|---|---|

| HPLC | Purity assessment | ≥95% purity, retention time consistency |

| NMR | Structural elucidation | Signal integration, coupling constants |

| Mass Spectrometry | Molecular weight confirmation | Isotopic pattern matching |

Q. What sampling strategies ensure representative data in this compound studies?

Use stratified random sampling to account for batch variability in synthetic compounds. For biological studies, calculate sample sizes using power analysis to achieve statistical significance (α=0.05, β=0.2). Address non-response bias in surveys by oversampling underrepresented groups .

Q. How can researchers formulate hypotheses about this compound’s mechanisms of action?

Ground hypotheses in prior literature (e.g., structural analogs’ bioactivity) and theoretical frameworks (e.g., molecular docking predictions). Use deductive reasoning to link observed phenomena (e.g., cytotoxicity) to mechanistic pathways .

Advanced Research Questions

Q. How should contradictory data in this compound studies be resolved?

Apply triangulation: cross-validate results using multiple methods (e.g., in vitro assays + computational modeling). Conduct sensitivity analyses to identify outlier-prone parameters (e.g., temperature fluctuations in kinetic studies). Reconcile discrepancies through meta-analysis of published datasets, weighting studies by methodological rigor .

Q. What computational methods optimize this compound’s experimental parameters?

Use response surface methodology (RSM) to model interactions between variables (e.g., reaction time, catalyst concentration). Validate models via ANOVA and confirmatory runs. For quantum chemical calculations, benchmark density functionals (e.g., B3LYP vs. M06-2X) against experimental data .

Q. How can researchers integrate multi-omics data to study this compound’s biological impacts?

Combine transcriptomics, proteomics, and metabolomics via pathway enrichment tools (e.g., KEGG, STRING). Use machine learning (e.g., random forests) to identify biomarkers linked to this compound exposure. Address batch effects with normalization algorithms (e.g., ComBat) .

Methodological Challenges

Q. What strategies mitigate reproducibility issues in this compound synthesis?

Document synthesis protocols in machine-readable formats (e.g., ChemML). Share raw data and code via repositories like Zenodo. For biological assays, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should longitudinal studies on this compound’s environmental persistence be structured?

Deploy nested cohort designs with periodic sampling (e.g., 0/6/12 months). Use mixed-effects models to account for temporal autocorrelation. Validate degradation products via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.